5-amino-4-cyano-1H-pyrazole-1-carbothioamide
Description
Properties
IUPAC Name |
5-amino-4-cyanopyrazole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-1-3-2-9-10(4(3)7)5(8)11/h2H,7H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNCREYHUTYEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C#N)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Hydrazine-Based Cyclization
The earliest reported synthesis of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide involves the cyclocondensation of thiosemicarbazide with ethyl cyanoacetate derivatives under basic conditions. For example, 4-cyano-3-(octadecylamino)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide was synthesized by refluxing a cyanoacrylate precursor with thiosemicarbazide in ethanol using sodium as a base. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the cyano group, followed by cyclization and dehydrogenation.
Key Conditions :
Mechanistic Insights
Density Functional Theory (DFT) calculations reveal that the planar pyrazole ring forms through a six-membered transition state, stabilized by intramolecular hydrogen bonding between the amino and thiocarbonyl groups. The reaction is highly sensitive to steric effects; bulky substituents on the cyanoacetate precursor reduce yield due to hindered cyclization.
One-Pot Multicomponent Reaction Using Nano-Catalysts
HAp/ZnCl₂-Catalyzed Synthesis
A modern one-pot method employs hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of hydroxyapatite/zinc chloride (HAp/ZnCl₂) nano-flakes. This atom-economical approach eliminates intermediate isolation steps, achieving yields up to 89% under mild conditions (60–70°C, 2–3 hours). The nano-catalyst enhances reaction efficiency by providing a high surface area for simultaneous adsorption of reactants.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% HAp/ZnCl₂ |
| Solvent | Ethanol/Water (3:1) |
| Temperature | 60–70°C |
| Time | 2–3 hours |
Substrate Scope and Limitations
The method tolerates diverse arylidene malononitriles (e.g., 4-chlorobenzylidene, 4-nitrobenzylidene) and isothiocyanates (alkyl, aryl). However, electron-deficient isothiocyanates require longer reaction times (4–5 hours) due to reduced nucleophilicity.
Fe(II)-Catalyzed Transannulation of Isoxazoles
Reaction Design and Scope
Although initially developed for pyrrole synthesis, Fe(II)-catalyzed transannulation of 5-alkoxyisoxazoles with malononitrile has been adapted for pyrazole derivatives. The method involves C–O bond cleavage of the isoxazole ring, followed by rearrangement and cyclization to form the pyrazole core.
Representative Procedure :
Mechanistic Studies
DFT calculations indicate a stepwise mechanism: (1) Fe(II) coordinates to the isoxazole oxygen, facilitating ring opening; (2) malononitrile attacks the electrophilic carbon, forming a nitrile intermediate; (3) intramolecular cyclization yields the pyrazole product. The method’s major limitation is the limited commercial availability of substituted isoxazoles.
Solid-Phase Synthesis Using Polymer-Supported Reagents
Resin-Bound Thiosemicarbazide Approach
A less conventional but scalable method involves immobilizing thiosemicarbazide on Merrifield resin. The resin-bound reagent reacts with cyanoacetamide derivatives in DMF at 80°C, followed by cleavage with trifluoroacetic acid (TFA). This approach simplifies purification but suffers from lower yields (50–55%) due to incomplete resin functionalization.
Advantages :
-
Eliminates aqueous workup
-
Reusable resin (up to 3 cycles)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Catalyst | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 63–75 | 5–6 | Sodium | Moderate |
| Multicomponent | 85–89 | 2–3 | HAp/ZnCl₂ | High |
| Fe(II) Transannulation | 68 | 6 | FeCl₂ | Low |
| Solid-Phase | 50–55 | 8 | None | High |
The multicomponent method offers the best balance of yield, time, and scalability, making it preferable for industrial applications. Classical cyclocondensation remains valuable for small-scale synthesis of analogs with bulky substituents .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-cyano-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form fused heterocyclic structures through cyclization reactions.
Condensation Reactions: It can undergo condensation with aldehydes and ketones to form more complex structures
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrazine hydrate, arylidene malononitrile, and isothiocyanates. Reaction conditions often involve moderate temperatures (60-70°C) and the presence of catalysts such as zinc chloride nano-flakes .
Major Products
The major products formed from reactions involving this compound include various substituted pyrazole derivatives, which can exhibit significant biological activities .
Scientific Research Applications
Medicinal Chemistry: It has been investigated as a potential COX-2 inhibitor, showing promise in anti-inflammatory drug development.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of various heterocyclic compounds.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide in biological systems involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it blocks the enzyme cyclooxygenase-2, which is responsible for the formation of pro-inflammatory prostaglandins . This inhibition reduces inflammation and pain. The compound’s structure allows it to fit into the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 5-amino-4-cyano-1H-pyrazole-1-carbothioamide with key pyrazole derivatives reported in the literature:
Key Differences and Trends
Electronic and Steric Effects
- Cyano Group (Position 4): The cyano substituent in the target compound increases electron-withdrawing effects, lowering the pKa of the adjacent amino group compared to the non-cyano analogue (CAS 34954-13-7) . This enhances electrophilicity at position 4, favoring nucleophilic substitution reactions.
- Carbothioamide vs.
Physicochemical Properties
Pharmacological Potential
- Pyrazole carbothioamides are potent inhibitors of cyclooxygenase-2 (COX-2) and MAP kinase due to their ability to coordinate with metal ions in enzyme active sites .
- The cyano group’s electron-withdrawing nature may enhance binding to ATP pockets in kinases, as seen in structurally related nitrile-containing drugs .
Biological Activity
5-Amino-4-cyano-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound contains a pyrazole ring with amino, cyano, and carbothioamide functional groups. The synthesis typically involves a one-pot multicomponent reaction, often catalyzed by alumina-silica-supported manganese dioxide in water, yielding high efficiency.
Synthetic Route
- Reactants : Substituted benzaldehydes, malononitrile, and phenyl hydrazine.
- Conditions : Moderate temperatures (60-70°C) with catalysts like zinc chloride nano-flakes.
Biological Activity
The biological activity of this compound has been evaluated across various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
The compound exhibits its biological effects primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By blocking COX-2, it reduces the formation of pro-inflammatory prostaglandins. Additionally, it has been investigated for its ability to interact with other molecular targets relevant to cancer therapy.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. A notable study reported IC50 values for different pyrazole derivatives against human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| This compound | SF-268 | 12.50 |
| This compound | NCI-H460 | 42.30 |
These values indicate significant cytotoxic potential, suggesting that the compound can effectively inhibit tumor growth .
Anti-inflammatory Properties
In addition to its anticancer properties, the compound has shown promise as a COX-2 inhibitor. This activity is crucial for developing new anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. For instance:
- Substitution Patterns : Variations in the amino and cyano groups can lead to different biological profiles.
Research indicates that derivatives of this compound can exhibit improved potency and selectivity against specific molecular targets involved in cancer progression and inflammation .
Q & A
Q. How to design derivatives with reduced cytotoxicity while maintaining efficacy?
- Methodological Answer :
- Cytotoxicity Screening : Use primary human fibroblasts (e.g., HFF-1) to establish selectivity indices (SI = IC cancer cells / IC normal cells).
- Metabolomics : Identify metabolic pathways affected by the compound (e.g., glycolysis, oxidative phosphorylation) via LC-MS-based metabolomics .
- Structural Simplification : Remove the cyano group or replace the carbothioamide with a carboxamide to reduce reactive metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
